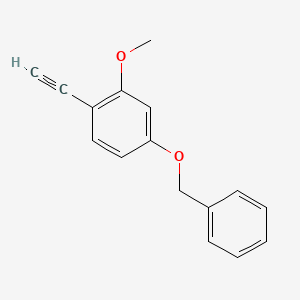

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene

描述

属性

分子式 |

C16H14O2 |

|---|---|

分子量 |

238.28 g/mol |

IUPAC 名称 |

1-ethynyl-2-methoxy-4-phenylmethoxybenzene |

InChI |

InChI=1S/C16H14O2/c1-3-14-9-10-15(11-16(14)17-2)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3 |

InChI 键 |

ZXJQAPVWLVJASW-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#C |

产品来源 |

United States |

准备方法

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzylation (Ether formation) | 4-Hydroxy-2-methoxybenzaldehyde, benzyl bromide, K2CO3 | Acetone or DMF, reflux or room temp, 12-24 h | 80-90 | Base-promoted nucleophilic substitution |

| 2 | Sonogashira Coupling | 4-(Benzyloxy)-2-methoxybenzaldehyde, trimethylsilylacetylene, PdCl2(PPh3)2, CuI, Et3N, THF | Room temperature, 12-15 h | 60-75 | Inert atmosphere (N2 or Ar) recommended |

| 3 | Deprotection (Desilylation) | Tetrabutylammonium fluoride (TBAF) or mild acid | Room temperature, 1-3 h | 85-95 | Yields terminal alkyne product |

Data adapted and compiled from multiple peer-reviewed synthetic protocols and research articles.

Alternative Synthetic Approaches

Electrophilic Aromatic Substitution Followed by Functionalization

In some routes, selective bromination at the ortho or meta position of methoxybenzenes is performed using N-bromosuccinimide (NBS) or similar reagents, followed by nucleophilic substitution or palladium-catalyzed coupling to introduce the benzyloxy and ethynyl groups sequentially.One-Pot Domino Reactions

Recent studies have explored domino or cascade reactions where diarylalkynes are synthesized in a single pot, combining multiple steps to improve efficiency and reduce purification steps.

Purification Techniques

Purification of 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene after synthesis typically employs:

Column Chromatography

Silica gel chromatography using gradient elution with hexane and ethyl acetate mixtures is effective in separating the product from polar impurities and unreacted starting materials.Recrystallization

Suitable solvents include ethanol, dichloromethane-hexane mixtures, or ethyl acetate to enhance purity and crystallinity.High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with acetonitrile/water gradients is used when high purity is required, especially for analytical or pharmaceutical applications.

Purity confirmation is achieved through proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), high-resolution mass spectrometry (HRMS), and melting point analysis.

Research Findings and Reaction Analysis

Reaction Monitoring and Characterization

NMR Spectroscopy

^1H NMR and ^13C NMR spectra confirm the presence of benzyloxy, methoxy, and ethynyl groups with characteristic chemical shifts. For example, benzylic protons appear as singlets near 5.1 ppm, methoxy protons near 3.7-3.9 ppm, and terminal alkyne proton around 3.0 ppm.Mass Spectrometry

Molecular ion peaks consistent with the molecular formula $$C{16}H{14}O_2$$ (molecular weight ~238.28 g/mol) confirm the target compound's identity.Infrared Spectroscopy (IR)

The ethynyl C≡C stretching vibration is typically observed near 2100-2200 cm^-1, while aromatic C–O and C–H stretches appear in their characteristic regions.

Chemical Reactivity

The ethynyl group enables further functionalization via cross-coupling reactions (e.g., Sonogashira, Glaser coupling).

The benzyloxy group can be selectively deprotected under hydrogenolysis conditions if needed.

The methoxy group influences electronic properties and regioselectivity in electrophilic aromatic substitution reactions.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 4-Hydroxy-2-methoxybenzaldehyde, benzyl bromide, trimethylsilylacetylene |

| Key Reaction Types | Benzylation, Sonogashira coupling, desilylation |

| Catalysts | PdCl2(PPh3)2 (palladium catalyst), CuI (copper co-catalyst) |

| Solvents | THF, triethylamine, acetone, DMF |

| Reaction Conditions | Room temperature to reflux, inert atmosphere |

| Purification Techniques | Silica gel chromatography, recrystallization, HPLC |

| Characterization Methods | ^1H NMR, ^13C NMR, HRMS, IR, melting point |

| Typical Overall Yield | Approximately 50-75% depending on scale and optimization |

化学反应分析

Types of Reactions

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

科学研究应用

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with specific amino acid residues.

相似化合物的比较

Data Table: Key Structural and Functional Comparisons

常见问题

Basic: What are common synthetic routes for 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene?

Answer:

The synthesis typically involves multi-step strategies to introduce substituents selectively. A general approach includes:

- Protection of hydroxyl groups : For example, acetyl protection of 4-methoxyphenol to prevent unwanted side reactions during bromination .

- Electrophilic substitution : Bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile .

- Deprotection and functionalization : Hydrolysis of the acetyl group followed by benzyloxy group introduction via benzyl bromide .

- Ethynyl group installation : Sonogashira coupling or alkyne addition under palladium catalysis, ensuring regioselectivity .

Key considerations : Monitor reaction intermediates via TLC or HPLC, and optimize stoichiometry to avoid over-substitution.

Basic: What purification techniques are effective for isolating 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Employ solvents like ethanol or dichloromethane-hexane mixtures to enhance crystalline purity .

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients is recommended.

Validation : Confirm purity via NMR (e.g., absence of proton signals from impurities) and melting point analysis .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage conditions : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the ethynyl group .

- pH stability : Avoid aqueous solutions outside pH 5–9 to prevent hydrolysis of the benzyloxy or methoxy groups .

- Light sensitivity : Shield from UV light to mitigate photo-degradation of the aromatic system .

Advanced: How can reaction conditions be optimized for cycloaddition or coupling reactions involving this compound?

Answer:

- Catalyst selection : For Huisgen cycloadditions, use Cu(I) catalysts (e.g., CuBr) with ligands like TBTA to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of the ethynyl group for Sonogashira couplings .

- Temperature control : Maintain 60–80°C for azide-alkyne cycloadditions to balance reaction rate and side-product formation .

Validation : Monitor reaction progress via in-situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) .

Advanced: What analytical methods are critical for structural characterization of derivatives?

Answer:

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., benzyloxy vs. methoxy positioning) using SHELX programs for refinement .

- 2D NMR : COSY and HSQC experiments assign proton-carbon correlations, distinguishing overlapping aromatic signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of novel derivatives (e.g., [M+H]⁺ peaks) .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

- Control experiments : Replicate studies under identical conditions (solvent, catalyst loading) to isolate variables .

- Substituent effect analysis : Compare reactivity with analogs (e.g., chloro vs. ethynyl substituents) to identify electronic influences .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

- Chiral auxiliaries : Temporarily attach menthol or binaphthyl groups to induce asymmetry during cycloadditions .

- Asymmetric catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) for enantioselective alkyne functionalization .

- Kinetic resolution : Use enzymes (lipases) to selectively hydrolyze one enantiomer from racemic mixtures .

Advanced: How can functional group transformations expand the utility of this compound?

Answer:

- Oxidation : Convert benzyloxy to benzoic acid derivatives using RuO₄ or TEMPO/oxone systems .

- Reduction : Hydrogenate ethynyl to ethylene groups with Lindlar catalyst for saturated analogs .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the aromatic core .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。